Cyanophos

Catalog No.
S583663
CAS No.
2636-26-2
M.F
C9H10NO3PS
M. Wt
243.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Cyanophos

CAS Number

2636-26-2

Product Name

Cyanophos

IUPAC Name

4-dimethoxyphosphinothioyloxybenzonitrile

Molecular Formula

C9H10NO3PS

Molecular Weight

243.22 g/mol

InChI

InChI=1S/C9H10NO3PS/c1-11-14(15,12-2)13-9-5-3-8(7-10)4-6-9/h3-6H,1-2H3

InChI Key

SCKHCCSZFPSHGR-UHFFFAOYSA-N

SMILES

COP(=S)(OC)OC1=CC=C(C=C1)C#N

solubility

1.89e-04 M
Very soluble in methanol, ethanol, acetone & chloroform. Sparingly soluble in n-hexane, kerosene.
In water at 30 °C, 46 mg/l. In n-hexane 27, methanol 1000, xylene 1000 (all in g/kg) at 20 °C.
Miscible in alcohols, benzene, chloroform, ketones, toluene, xylene.
In water 46 mg/l at 30 °C; in methanol, acetone, chloroform >50% at 20 °C.

Synonyms

O-4-Cyanophenyl, O,O-dimethyl phosphorothioate

Canonical SMILES

COP(=S)(OC)OC1=CC=C(C=C1)C#N

The exact mass of the compound Cyanophos is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 1.89e-04 mvery soluble in methanol, ethanol, acetone & chloroform. sparingly soluble in n-hexane, kerosene.in water at 30 °c, 46 mg/l. in n-hexane 27, methanol 1000, xylene 1000 (all in g/kg) at 20 °c.miscible in alcohols, benzene, chloroform, ketones, toluene, xylene.in water 46 mg/l at 30 °c; in methanol, acetone, chloroform >50% at 20 °c.. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Sulfur Compounds - Organothiophosphorus Compounds - Supplementary Records. It belongs to the ontological category of organic thiophosphate in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Cyanophos is an organothiophosphate cholinesterase inhibitor (O,O-dimethyl O-(4-cyanophenyl) phosphorothioate) utilized primarily as an analytical reference standard, an immunoassay cross-reactivity benchmark, and an agrochemical model compound [1]. Characterized by a molecular weight of 243.22 g/mol and an experimental log Kow of 2.71, it exists as a yellow to reddish-yellow transparent liquid at room temperature [1]. For procurement purposes, its value lies in its moderate water solubility (46 mg/L at 30 °C) and complete miscibility in standard laboratory solvents such as methanol, acetone, and chloroform, enabling the preparation of highly concentrated, stable stock solutions for LC-MS and GC-MS calibration workflows [1].

Substituting Cyanophos with structurally similar organophosphates like Parathion or Fenitrothion introduces severe handling and analytical discrepancies [1]. While Parathion shares the O,O-dimethyl phosphorothioate core, its extreme mammalian toxicity mandates stringent biosafety protocols, whereas Cyanophos offers a significantly wider safety margin for laboratory handling [2]. Furthermore, replacing the cyano group of Cyanophos with the nitro group of Fenitrothion drastically alters antibody recognition profiles; Cyanophos exhibits negligible cross-reactivity in Parathion-targeted immunoassays [3]. Consequently, using generic OP substitutes compromises the validation of highly specific biosensors and forces laboratories to adopt unnecessary safety overheads.

Mammalian Toxicity Profile and Laboratory Handling Safety

When procuring organophosphates for in vitro or in vivo acetylcholinesterase (AChE) inhibition modeling, handling safety is a primary cost and compliance driver. Cyanophos demonstrates an oral LD50 in rats of 610 to 710 mg/kg[1]. In stark contrast, the benchmark comparator Parathion exhibits an oral LD50 of approximately 2 mg/kg in rats, classifying it as extremely hazardous [2]. This provides Cyanophos with an approximate 300-fold wider safety margin for oral exposure.

Evidence DimensionAcute Oral Toxicity (LD50)
Target Compound Data610 - 710 mg/kg (Rat)
Comparator Or BaselineParathion (~2 mg/kg, Rat)
Quantified Difference~300-fold reduction in acute oral toxicity
ConditionsIn vivo mammalian toxicity assays (rat, oral gavage)

Enables laboratories to conduct AChE inhibition studies and standard preparations with significantly reduced acute exposure risks and lower regulatory overhead compared to WHO Class Ia organophosphates.

Immunoassay Specificity and Cross-Reactivity Benchmarking

Validating the specificity of novel diagnostic tools requires structurally similar but immunologically distinct negative controls. In bio-barcode immunoassays and phage ELISAs engineered to detect Parathion (IC50 = 1.75 μg/kg), Cyanophos exhibits a cross-reactivity of less than 0.1% [1]. This near-zero binding affinity is driven by the para-cyano substitution, which effectively evades antibodies raised against the para-nitro group of Parathion and Fenitrothion.

Evidence DimensionAntibody Cross-Reactivity
Target Compound Data<0.1% cross-reactivity
Comparator Or BaselineParathion (100% baseline reactivity)
Quantified Difference>99.9% reduction in antibody binding affinity
ConditionsBimetallic nanozyme-catalyzed bio-barcode immunoassay targeting Parathion

Validates Cyanophos as a critical negative-control reference material for rigorously testing the selectivity of next-generation OP biosensors and diagnostic kits.

Aqueous Stability for Environmental Fate Modeling

For long-term aquatic toxicity and bioremediation modeling, the stability of the target compound dictates the viable experimental window. Cyanophos demonstrates a degradation half-life of 8.8 to 24.5 days in water-sediment systems under UV/solar irradiation [1]. Conversely, the related organothiophosphate Fenitrothion degrades rapidly in similar aqueous and environmental matrices, with a half-life of only 1 to 2 days [2].

Evidence DimensionAqueous Degradation Half-Life
Target Compound Data8.8 to 24.5 days
Comparator Or BaselineFenitrothion (1 to 2 days)
Quantified DifferenceUp to 12-fold longer persistence in aqueous environments
ConditionsPhotochemical degradation in water-sediment systems

Provides a more stable organophosphate model for long-term aquatic toxicity testing and bioremediation assays where rapid degradation would prematurely terminate the experiment.

Analytical Standard Calibration for LC-MS/GC-MS Workflows

Because Cyanophos is miscible in standard organic solvents like methanol and chloroform (>50% w/w), it is highly suitable as a neat standard for preparing concentrated, stable stock solutions. This processability makes it an ideal reference material for multi-residue pesticide screening and chromatographic calibration in food safety laboratories [1].

Negative Control in Biosensor and ELISA Development

Due to its <0.1% cross-reactivity with Parathion-specific antibodies, Cyanophos is procured to rigorously validate the selectivity of novel enzyme-linked immunosorbent assays (ELISAs) and nanozyme-based biosensors. It ensures that diagnostic tools do not yield false positives when exposed to structurally related but distinct cyano-substituted organophosphates[2].

Safer Acetylcholinesterase (AChE) Inhibition Modeling

With an oral LD50 of 610-710 mg/kg in rats, Cyanophos serves as a moderately hazardous alternative to Parathion for in vitro and in vivo toxicological studies. It allows researchers to study organophosphate-induced neurotoxicity and AChE inhibition without incurring the extreme handling risks and regulatory burdens associated with WHO Class Ia compounds[3].

Physical Description

Cyanophos is a yellow to reddish-yellow transparent liquid. Used as an insecticide against rice stem borers and house flies. Not registered as a pesticide in the U.S. (EPA, 1998)

Color/Form

Yellow to reddish-yellow transparent liquid
Clear amber liquid

XLogP3

2.7

Boiling Point

246 to 248 °F at 0.09 mm Hg Decomposes (EPA, 1998)
119-120 °C (decomp) at 0.09 mm Hg

Flash Point

104 °C

Density

1.255 to 1.265 at 77 °F H2O = 1 (EPA, 1998)
1.255-1.265 at 25 °C

LogP

2.71 (LogP)
log Kow = 2.71

Odor

Faint characteristic odo

Melting Point

57 to 59 °F (EPA, 1998)
14.5 °C
14-15 °C

UNII

2AB0Z99OXP

GHS Hazard Statements

H302: Harmful if swallowed [Warning Acute toxicity, oral];
H312: Harmful in contact with skin [Warning Acute toxicity, dermal];
H400: Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410: Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard]

Mechanism of Action

Cholinesterase inhibitor
The signs of poisoning due to organophosphorus cmpd are those due to accumulation of acetylcholine & hence overstimulation of parasympathetic nervous system. It is usual to divide them under 3 headings: muscarinic, nicotinic & central. Muscarinic signs ... consist of hypersalivation, lacrimation, sweating & nasal discharge. Miosis, dyspnea, vomiting, diarrhea & frequency of urination ... Nicotinic effects consist of fasciculation of muscles, weakness & paralysis. Central nervous system effects include nervousness, apprehension, ataxia, convulsions & coma. Death is due to resp failure, or sometimes cardiac arrest. There is little difference between signs produced by different organophosphorus compounds, but route of absorption may influence one system more than another. /Organophosphorus cmpd/
The characteristic pharmacological effects of the anti-ChE agents are due primarily to the prevention of hydrolysis of ACh by AChE at sites of cholinergic transmission. Transmitter thus accumulates, and the response to ACh that is liberated by cholinergic impulses or that is spontaneously released from the nerve ending is enhanced. With most of the organophosphorus agents ... virtually all the acute effects of moderate doses are attributable to this action. /Anticholinesterase agents/
The cardiovascular actions of anticholinesterase agents are complex, since they reflect both ganglionic and postganglionic effects of accumulated ACh on the heart and blood vessels. The predominant effect on the heart from the peripheral action of accumulated ACh is bradycardia, resulting in a fall in cardiac output. Higher doses usually cause a fall in blood pressure, often as a consequence of effects of anticholinesterase agents on the medullary vasomotor centers of the CNS. /Anticholinesterase agents/
Organophosphorus derivatives act by combining with and inactivating the enzyme acetylcholinesterase. ... The inactivation of cholinesterase by cholinesterase inhibitor pesticides allows the accumulation of large amounts of acetylcholine, with resultant widespread effects that may be ... separated into 4 categories: (1) Potentiation of postganglionic parasympathetic activity. ... (2) Persistent depolarization of skeletal muscle ... (3) Initial stimulation following depression of cells of central nervous system ... (4) Variable ganglionic stimulation or blockade ... /Cholinesterase inhibitor pesticides/
The main feature of the toxic mechanism of organophosphorus pesticides is inhibition of the esterase enzyme activity, in particular of cholinesterase, which plays an important physiological part. Organophosphorus pesticides can also indirectly interact with the biochemical receptors of acetylcholine. /Organophosphorus pesticides/
Phosphorylated enzymes, like acetylated acetylcholinesterase, are esters and may be hydrolyzed by nucleophilic agents, including water. The rate at which phosphorylated enzymes are reactivated by water is extremely low, compared to the rate for acetylcholinesterase combined with acetate. When inhibition is by isopropyl phosphate, the rate is essentially zero. /Organic phosphorous pesticides/
Organophosphates poison insects and humans primarily by phosphorylation of the acetylcholinesterase enzyme at nerve endings. /Organophosphate Cholinesterase-inhibiting pesticides/

Vapor Pressure

0.0008 mm Hg at 68 °F (EPA, 1998)
7.88e-04 mmHg
105 mPa at 20 °C

Pictograms

Environmental Hazard Irritant

Irritant;Environmental Hazard

Other CAS

2636-26-2

Wikipedia

Cyanophos

Biological Half Life

1.70 Days

Analytic Laboratory Methods

Analysis of product by GLC, alternatively by UV spectrophotometry. Analysis of residues by GLC with flame thermionic detection.

Storage Conditions

Rooms used for storage only should be soundly constructed & fitted with secure locks. Floors should be kept clear & pesticides clearly identified. If repacking is carried out in storage rooms, adequate light should be available; floors should be impervious & sound ... . /Pesticides/
Pesticides containers must be provided with labels indicating the degree of toxicity of the product they contain. The labels must not only give a short description of how to use the prepn, but also state basic precautions to be taken when applying it. /Organophosphorus pesticides/
Pesticides of any degree of toxicity should be transported in containers which are clearly labelled, leak-proof, and not easily damaged. They should never be transported /or stored/ beside, or above any type of food, and all spillages should be immediately reported. /Pesticides/

Interactions

Some phenothiazines may antagonize & some may potentiate the toxic anticholinesterase effects of ... /organophosphorus insecticides/. /Organophosphate cholinesterase inhibitors/
In long term therapy, adrenocorticoids antagonize the antiglaucoma effects of anticholinesterases (incr ocular pressure). ... Anticholinergics antagonize the miotic (antiglaucoma) & other muscarinic effects of anticholinesterases on the autonomic & central nervous systems. Tricyclic antidepressants (anticholinergic effects) antagonize the antiglaucoma (miotic) effects of anticholinesterases in glaucoma. ... Antihistamines with anticholinergic effects antagonize the miotic (antiglaucoma) & CNS effects of anticholinesterases. Anticholinesterases potentiate tranquilizing & behavioral changes induced by antihistamines. The actions of anticholinesterase agents on autonomic effector cells, & to some extent those on CNS, are antagonized by atropine, an antidote of choice. Barbiturates are potentiated by anticholinesterases. ... Dexpanthenol potentiates the effects of anticholinesterases. Fluorophosphate insecticides potentiate the effects of other anticholinesterases. /Anticholinesterases/
BARBITURATES ARE POTENTIATED BY ANTICHOLINESTERASES. ALTHOUGH BARBITURATES MAY BE USED CAUTIOUSLY IN TREATING CONVULSIONS, EXTREME CARE IS ESSENTIAL IN HANDLING POISONINGS DUE TO ANTICHOLINESTERASES, PARTICULARLY ORGANOPHOSPHORUS PESTICIDES. ECHOTHIOPHATE, A CHOLINESTERASE INHIBITOR USED AS MIOTIC, POTENTIATES OTHER SUCH INHIBITORS ... USED FOR OTHER PURPOSES (ADDITIVE EFFECTS) OR POSSIBLY SYNERGISTIC. THOSE EXPOSED TO ORGANOPHOSPHATE INSECTICIDES MUST TAKE STRICT PRECAUTIONS. ... ORGANOPHOSPHORUS INSECTICIDES: ADDITIVE ANTICHOLINESTERASE EFFECTS. HAZARDOUS. PATIENTS ON ANTICHOLINESTERASES (EVEN TOPICAL, SUCH AS EYE DROPS) SHOULD AVOID AREAS WHERE ORGANOPHOSPHORUS INSECTICIDES ... RECENTLY ... USED. /ANTICHOLINESTERASE/
ANTICHOLINESTERASE (ORGANOPHOSPHORUS) INSECTICIDES ANTAGONIZE POLARIZING MUSCLE RELAXANTS. PHENOTHIAZINES /AND THIOXANTHENES/: ... MAY ENHANCE TOXIC EFFECTS OF ORGANOPHOSPHORUS INSECTICIDES. /INSECTICIDES, ORGANOPHOSPHORUS/

Stability Shelf Life

Stable to storage > 2 yr under normal conditions.

Dates

Last modified: 08-15-2023

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